molecular formula C39H54N6O8S B1662469 Saquinavir mesylate CAS No. 149845-06-7

Saquinavir mesylate

Cat. No.: B1662469
CAS No.: 149845-06-7
M. Wt: 766.9 g/mol
InChI Key: IRHXGOXEBNJUSN-YOXDLBRISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Saquinavir mesylate can be synthesized through various methods. One common approach involves the inclusion complexation technique with hydroxypropyl-β-cyclodextrin, which enhances the solubility and dissolution rate of the compound . Another method involves the preparation of nanocrystals using anti-solvent precipitation and high-pressure homogenization, which improves the oral absorption of this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of solid dispersions with carriers such as Gelucire 44/14 or poly(ethylene glycol) (PEG) 4000. These carriers help enhance the drug’s dissolution rate and stability .

Chemical Reactions Analysis

Types of Reactions: Saquinavir mesylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its efficacy.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal results.

Major Products Formed: The major products formed from these reactions include modified versions of this compound with improved solubility, stability, and bioavailability. These modifications are crucial for enhancing the compound’s therapeutic effects.

Scientific Research Applications

Clinical Applications in HIV Treatment

Saquinavir mesylate was the first protease inhibitor approved for HIV therapy, significantly altering treatment paradigms. It is typically administered in combination with other antiretroviral agents to enhance efficacy and reduce viral load.

Pharmacokinetics

  • Bioavailability : Approximately 4%, significantly enhanced when taken with high-fat meals.
  • Metabolism : Primarily hepatic via CYP3A4 with extensive first-pass metabolism.
  • Protein Binding : About 98% bound to plasma proteins .

Clinical Studies

In clinical trials, saquinavir has demonstrated a favorable safety profile with manageable side effects, including gastrointestinal disturbances and mild to moderate adverse events . A notable study (PACTG 397) reported that while some subjects experienced serious adverse events, most tolerated the drug well over 96 weeks of treatment .

Potential Applications in Cancer Treatment

Recent studies have explored saquinavir's potential in oncology, particularly for its antiangiogenic and antitumor properties.

Antiangiogenic Effects

Research indicated that saquinavir inhibits angiogenesis and tumor growth in models of Kaposi's sarcoma (KS). In vitro and in vivo studies showed that saquinavir significantly reduced angiogenic lesions and spindle cell growth, comparable to established anticancer drugs like paclitaxel .

Mechanism of Action Against Cancer

Saquinavir's antitumor effects are attributed to its ability to inhibit cell invasion critical for angiogenesis. This suggests a possible mechanism where saquinavir could be repurposed for treating various cancers .

Repurposing for COVID-19 Treatment

Emerging evidence suggests that saquinavir may also have antiviral activity against SARS-CoV-2, the virus responsible for COVID-19.

Inhibitory Activity

In vitro studies revealed that saquinavir exhibits significant inhibitory effects on the main protease (3CLpro) of SARS-CoV-2, with an IC50 value of approximately 9.92 μM . Molecular docking studies demonstrated that saquinavir effectively binds to the catalytic residues essential for protease activity, indicating its potential as a therapeutic option against COVID-19.

Formulation Innovations

Due to saquinavir's poor aqueous solubility and bioavailability challenges, innovative formulation strategies have been developed.

Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)

Recent advancements include the development of SNEDDS-loaded transdermal films aimed at improving saquinavir's bioavailability. These formulations have shown enhanced skin permeation and improved pharmacokinetic profiles compared to traditional oral dosage forms .

Case Study: Vaginal Microbicide Formulation

A study evaluated saquinavir's solubility in vaginal and seminal fluid simulants. The findings highlighted that while saquinavir remains soluble in vaginal fluid, it precipitates in seminal fluid, reducing its antiviral potency by five-fold . This underscores the importance of formulation considerations in maximizing efficacy.

Summary Table of this compound Applications

Application AreaDescriptionKey Findings
HIV Treatment First protease inhibitor for HIV therapyWell-tolerated; significant reduction in viral load; manageable side effects
Cancer Treatment Antiangiogenic and antitumor propertiesInhibits KS tumor growth; comparable efficacy to paclitaxel
COVID-19 Treatment Potential inhibitor of SARS-CoV-2 main proteaseIC50 of 9.92 μM; effective binding to catalytic residues
Formulation SNEDDS-loaded transdermal filmsImproved bioavailability; enhanced skin permeation

Biological Activity

Saquinavir mesylate, marketed under the brand name Invirase, is a potent HIV protease inhibitor that has been pivotal in the treatment of HIV infection. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and potential applications beyond HIV treatment, including its effects on other viruses and cancer cells.

Overview of this compound

  • Chemical Structure : this compound is a synthetic compound designed to mimic the transition state of the peptide bond cleaved by the HIV protease enzyme. Its chemical formula is complex, reflecting its designed specificity for viral targets.
  • Mechanism of Action : Saquinavir inhibits HIV protease, preventing the cleavage of viral Gag-Pol polyprotein precursors into functional proteins necessary for viral maturation and replication. This results in the formation of immature, noninfectious viral particles .

Antiviral Efficacy

Saquinavir exhibits high antiviral activity against both HIV-1 and HIV-2. Its inhibitory constants (K_i) are reported to be less than 0.1 nM and 0.12 nM for HIV-2 and HIV-1 proteases, respectively . Clinical studies have demonstrated that saquinavir is most effective when used in combination with other antiretroviral agents, such as ritonavir or amprenavir, leading to synergistic effects that enhance overall antiviral efficacy .

Pharmacokinetics

  • Absorption : The bioavailability of saquinavir is notably low (approximately 4%), but it can be significantly increased when taken with high-fat meals .
  • Metabolism : Saquinavir is primarily metabolized in the liver via the cytochrome P450 system, specifically through CYP3A4, which accounts for over 90% of its hepatic metabolism .
  • Elimination : Following administration, around 88% of saquinavir is excreted in feces, with only about 1% found in urine within five days post-dosing .

Clinical Studies

A notable clinical study involved administering this compound at a dosage of 600 mg three times daily to patients. The study revealed that while plasma concentrations were significant, cerebrospinal fluid concentrations were negligible, indicating limited central nervous system penetration . Adverse events reported included mild to moderate symptoms such as nasopharyngitis and gastrointestinal disturbances; however, serious adverse events were relatively rare .

In Vitro Studies on Other Applications

Recent research has explored the potential of saquinavir as an inhibitor of SARS-CoV-2's main protease (3CLpro). Molecular docking studies indicated that saquinavir effectively binds to critical catalytic residues within this protease, suggesting a potential role in treating COVID-19 . Additionally, studies have shown that saquinavir can inhibit NF-κB activation in various cancer cell lines, demonstrating its multifaceted biological activity beyond antiviral effects .

Degradation Products and Stability

Research has identified several degradation products of this compound under various conditions (acidic hydrolysis, oxidation) and assessed their pharmacological activity. The major degradation product formed under acidic conditions was found to be pharmacologically inactive compared to saquinavir itself . This highlights the importance of stability in formulation development.

Summary Table of Biological Activity

Characteristic Details
Target Virus HIV-1, HIV-2
K_i Values <0.1 nM (HIV-2), 0.12 nM (HIV-1)
Bioavailability ~4% (increased with fat)
Metabolism Hepatic via CYP3A4
Excretion 88% feces, 1% urine
Adverse Events Mild to moderate gastrointestinal issues
Potential Other Uses Inhibition of SARS-CoV-2 protease; anti-cancer activity

Q & A

Basic Research Questions

Q. What methodological approaches are employed to enhance the solubility and bioavailability of Saquinavir Mesylate (SQV) in preclinical formulations?

  • Answer: Researchers utilize self-nanoemulsifying drug delivery systems (SNEDDS) to improve SQV's solubility. For example, clove oil, Labrasol, and Transcutol are optimized using extreme vertices mixed design to achieve globule sizes <50 nm, enhancing dissolution rates . Cyclodextrin derivatives like hydroxybutenyl-β-cyclodextrin (HBenβCD) are also employed, increasing dissolution from 4.4% (pure SQV mesylate) to 90% in pH 6.8 buffer . Pharmacokinetic studies in rats show SNEDDS-loaded transdermal films achieve 2× higher AUC and Cmax compared to pure SQV films, validated via HPLC .

Q. How do researchers assess the transdermal permeation efficiency of SQV in experimental models?

  • Answer: Ex vivo permeation is quantified using Franz diffusion cells (1.76 cm² diffusion area) with Wistar rat skin. Aliquots are analyzed via HPLC to measure cumulative drug permeation (e.g., 58.3–198.3 mg/cm² over 12 hours). Critical factors like polymer percentage (X1), oil type (X3), and enhancer interactions are optimized via Box-Behnken design, with ANOVA confirming significance (P < 0.05) .

Q. What in vitro models are used to evaluate SQV's antiviral activity against HIV-1 protease?

  • Answer: CEM-SS cell lines infected with HIV-1 strain RF are standard for assessing IC50 values. Synergy with reverse transcriptase inhibitors (e.g., zidovudine) is evaluated using universal response surface methodology, showing additive to synergistic interactions . Resistance studies employ genotypic sequencing (e.g., D30N mutation detection) and phenotypic assays to compare susceptibility to other protease inhibitors .

II. Advanced Research Questions

Q. How can factorial design and response surface methodology optimize SQV-loaded transdermal films?

  • Answer: A Box-Behnken design with 15 experimental runs identifies polymer concentration (X1), enhancer percentage (X2), and oil type (X3) as critical variables. Pareto analysis reveals X1 and X3 interactions account for >99% variability in permeation (R² = 0.9964). Polynomial equations (e.g., Y = 158.3 + 25.2X1 – 40.1X3) predict optimal permeation (198.3 mg/cm²) . ANOVA validates model significance (P = 0.001), with thickness and elongation break tests ensuring mechanical stability .

Q. What strategies reconcile conflicting data on SQV's antiviral efficacy compared to other protease inhibitors (PIs)?

  • Answer: Discrepancies arise from formulation limitations (e.g., low oral bioavailability in early studies) versus optimized delivery systems. For example, SQV monotherapy shows lower viral load reduction than ritonavir (P < 0.05) in clinical trials , but SNEDDS formulations achieve comparable efficacy by enhancing bioavailability . Resistance profiling (e.g., D30N mutation specificity) and combination therapy data (e.g., with zidovudine) further contextualize efficacy differences .

Q. How do researchers investigate protease inhibitor resistance mutations specific to SQV?

  • Answer: Genotypic sequencing of plasma HIV-1 RNA identifies mutations (e.g., D30N, M46I) in patients after 13 weeks of therapy. Phenotypic assays using NL4-3 HIV-1 strains with engineered mutations confirm 10–50× reduced susceptibility to SQV but retained sensitivity to indinavir and ritonavir. Structural modeling of protease-inhibitor binding affinity differences explains mutation-specific resistance .

Q. What statistical methods are used to analyze pharmacokinetic parameters in SQV studies?

  • Answer: Two-way ANOVA with Sidak’s multiple comparisons test evaluates differences in AUC, Cmax, and tmax between formulations. For example, SNEDDS films show Cmax = 1.2 µg/mL vs. 0.6 µg/mL for pure SQV (P < 0.001). Kinetica software calculates elimination rate constants (kₑ), with unpaired t-tests validating significance .

Q. III. Data Contradiction & Validation

Q. How are inconsistencies in SQV's solubility and dissolution rates addressed across studies?

  • Answer: Variability stems from salt forms (mesylate vs. base) and excipient interactions. HBenβCD increases dissolution of SQV base to 95% vs. 90% for mesylate . Validation includes HPLC-UV assays under standardized conditions (methanol/potassium phosphate buffer, pH 5.0) to ensure reproducibility .

Q. What experimental controls mitigate variability in transdermal permeation studies?

  • Answer: Negative controls (pure PVA films) and positive controls (pure SQV films) are used alongside optimized formulations. Full-thickness Wistar rat skin (234 g) is standardized for membrane consistency, and receptor medium pH (7.4) is maintained at 32°C ± 0.5°C .

Properties

IUPAC Name

(2S)-N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-(quinoline-2-carbonylamino)butanediamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H50N6O5.CH4O3S/c1-38(2,3)43-37(49)32-20-26-14-7-8-15-27(26)22-44(32)23-33(45)30(19-24-11-5-4-6-12-24)41-36(48)31(21-34(39)46)42-35(47)29-18-17-25-13-9-10-16-28(25)40-29;1-5(2,3)4/h4-6,9-13,16-18,26-27,30-33,45H,7-8,14-15,19-23H2,1-3H3,(H2,39,46)(H,41,48)(H,42,47)(H,43,49);1H3,(H,2,3,4)/t26-,27+,30-,31-,32-,33+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRHXGOXEBNJUSN-YOXDLBRISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CC3=CC=CC=C3)NC(=O)C(CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)N)NC(=O)C4=NC5=CC=CC=C5C=C4)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H54N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

127779-20-8 (Parent)
Record name Saquinavir mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023835
Record name Saquinavir mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149845-06-7
Record name Saquinavir mesylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149845-06-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Saquinavir mesylate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149845067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Saquinavir mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SAQUINAVIR MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UHB9Z3841A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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